Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride
Overview
Description
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride typically involves the reaction of ethyl chloroacetate with N-methyl-ethylenediamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction results in primary amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethylmethacrylamide hydrochloride
- 2-(Dimethylamino)ethyl Acetate
- Ethanolamine dihydrogen phosphate
Uniqueness
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-[2-aminoethyl(methyl)amino]acetate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-3-11-7(10)6-9(2)5-4-8;;/h3-6,8H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPRJVDSCQDQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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